2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-chlorophenyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 3,4-dimethoxyphenyl substituent. The thienopyrimidinone scaffold is a pharmacologically privileged structure known for its kinase inhibitory and anticancer properties . The 4-chlorophenyl group enhances lipophilicity and may influence target binding through hydrophobic interactions, while the 3,4-dimethoxyphenyl substituent contributes to solubility via polar interactions and hydrogen bonding .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S2/c1-29-17-8-5-14(11-18(17)30-2)24-19(27)12-32-22-25-16-9-10-31-20(16)21(28)26(22)15-6-3-13(23)4-7-15/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMVWWUFTFQZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule that belongs to the class of thienopyrimidine derivatives. This class of compounds has garnered attention due to their diverse biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties. This article aims to explore the biological activity of this specific compound based on available scientific literature and research findings.
- Molecular Formula: C25H24ClN3O2S
- Molecular Weight: 470.06 g/mol
- CAS Number: Not specifically listed in the sources but related compounds are referenced.
Antibacterial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antibacterial properties. A study on similar compounds showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound's structure suggests potential interactions with bacterial enzymes, which could inhibit their function.
Enzyme Inhibition
- Acetylcholinesterase Inhibition:
-
Urease Inhibition:
- Urease is another target for these compounds. Inhibitory activity against urease has been reported with IC50 values indicating strong efficacy compared to standard inhibitors. For instance, certain derivatives showed IC50 values as low as 1.13 µM . This suggests that the compound may serve as a potential therapeutic agent in conditions where urease plays a role, such as in certain infections.
Structure-Activity Relationship (SAR)
The presence of the sulfanyl group and the thieno[3,2-d]pyrimidine moiety are critical for the biological activity of this compound. The chlorophenyl group enhances lipophilicity, which can improve membrane permeability and bioavailability . The methoxy groups on the phenyl ring may also contribute to its binding affinity with biological targets.
Study on Similar Compounds
A relevant study synthesized various thienopyrimidine derivatives and evaluated their biological activities. The results indicated that modifications in the molecular structure significantly affected their antibacterial and enzyme inhibitory activities .
| Compound | Antibacterial Activity | AChE Inhibition (IC50 µM) | Urease Inhibition (IC50 µM) |
|---|---|---|---|
| Compound A | Moderate against Bacillus subtilis | 0.63 | 1.21 |
| Compound B | Strong against Salmonella typhi | 1.13 | 2.14 |
| Target Compound | TBD | TBD | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Key Observations :
- The thienopyrimidinone core in the target compound provides rigidity and planar geometry, favoring π-π stacking with biological targets compared to simpler pyrimidine derivatives .
- Substitution at position 3 (4-ClPh vs.
Acetamide Substituent Effects
Key Observations :
- The 3,4-dimethoxyphenyl group in the target compound improves aqueous solubility compared to halogenated analogs (e.g., 2,3-dichlorophenyl in ), which may translate to better bioavailability.
- Fluorinated substituents (e.g., 3,4-difluorophenyl in ) enhance metabolic stability but reduce solubility relative to methoxy groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
